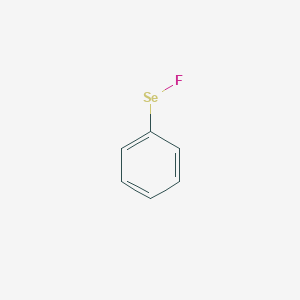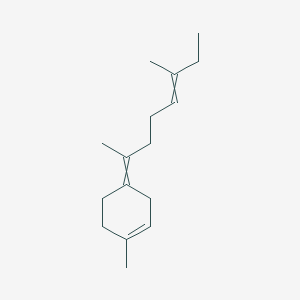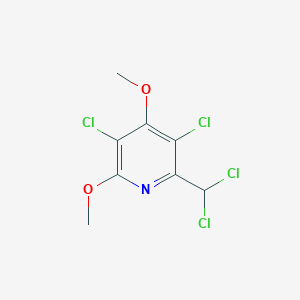
3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine is a chemical compound with the molecular formula C8H7Cl4NO2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a dichloromethyl group, and two methoxy groups attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-(dichloromethyl)-4,6-dimethoxypyridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
科学研究应用
3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and methoxy groups enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 3,5-Dichloro-2-(chloromethyl)pyridine
- 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
- 3,5-Dichlorobenzamide derivatives
Uniqueness
3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine is unique due to the presence of both dichloromethyl and dimethoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and reactivity, which are not commonly found in other similar compounds. These properties make it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
179331-02-3 |
|---|---|
分子式 |
C8H7Cl4NO2 |
分子量 |
291.0 g/mol |
IUPAC 名称 |
3,5-dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine |
InChI |
InChI=1S/C8H7Cl4NO2/c1-14-6-3(9)5(7(11)12)13-8(15-2)4(6)10/h7H,1-2H3 |
InChI 键 |
QEQPYHRODLZPDC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=NC(=C1Cl)OC)C(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
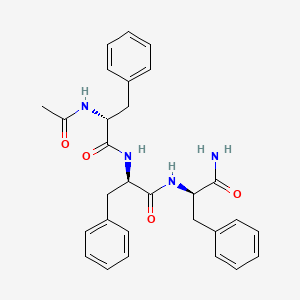
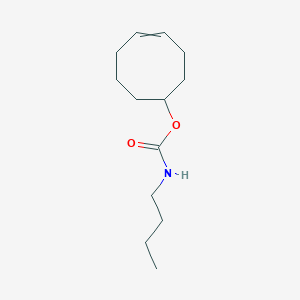
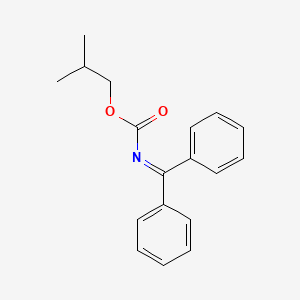
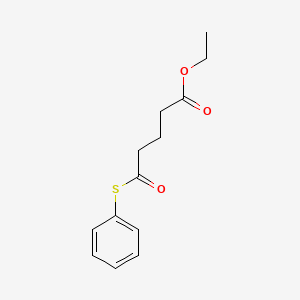
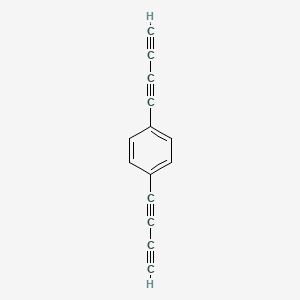
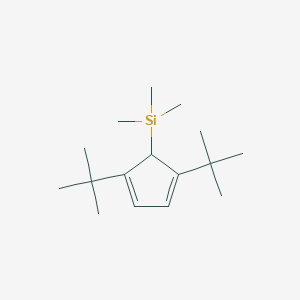


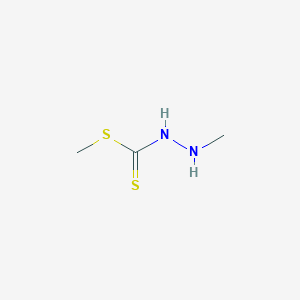
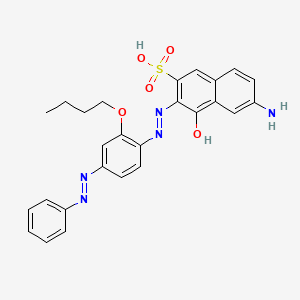
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
